N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Comparison

The compound N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide (CAS 692733-01-0) is a synthetic small molecule belonging to the N-sulfamoyl-N'-arylpiperazine class. Its core scaffold features a 4-phenylpiperazine linked via a urea bridge to a dimethylsulfamoyl-substituted phenyl ring.

Molecular Formula C19H24N4O3S
Molecular Weight 388.49
CAS No. 692733-01-0
Cat. No. B3000152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide
CAS692733-01-0
Molecular FormulaC19H24N4O3S
Molecular Weight388.49
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C19H24N4O3S/c1-21(2)27(25,26)18-10-8-16(9-11-18)20-19(24)23-14-12-22(13-15-23)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3,(H,20,24)
InChIKeyOXUMAQZFALWDFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide: Structural Identity and Baseline Properties


The compound N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide (CAS 692733-01-0) is a synthetic small molecule belonging to the N-sulfamoyl-N'-arylpiperazine class. Its core scaffold features a 4-phenylpiperazine linked via a urea bridge to a dimethylsulfamoyl-substituted phenyl ring . With a molecular formula of C19H24N4O3S and a molecular weight of 388.49 g/mol, its structurally defining feature is the combination of a lipophilic 4-phenylpiperazine and a polar N,N-dimethylsulfamoyl terminus, a motif commonly explored in medicinal chemistry for modulating physicochemical and target-binding properties .

Substitution Risk in N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide Analogs


Within the N-arylpiperazine carboxamide class, minor structural modifications are known to profoundly impact pharmacological profiles. For instance, the conversion of a dimethylsulfamoyl group to a diethylsulfamoyl group, or a phenyl to a trifluoromethylphenyl substituent, can drastically alter a compound's inhibitory activity, selectivity, and even its target class . Patents in this chemical space, such as those covering N-sulfamoyl-N'-arylpiperazines for metabolic disorders, explicitly claim a broad range of substituents because activity is critically dependent on the specific combination of aryl and sulfamoyl groups, making generic substitution a high-risk strategy for any application where biological activity is assumed [1]. The quantitative evidence below, while limited for this specific compound, underscores the lack of public data that would be needed to justify such a substitution.

Quantitative Differentiation Analysis for N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide


Structural Distinction from Des-dimethylsulfamoyl Parent Compound

The target compound contains a critical N,N-dimethylsulfamoyl group on the phenyl ring, which is absent in the simpler parent compound, 4-phenylpiperazine-1-carboxamide (CAS 77464-11-0) . This functional group introduces a hydrogen-bond acceptor-rich sulfonamide moiety that fundamentally alters the compound's polar surface area, lipophilicity, and potential for key binding interactions. While direct comparative biological data is unavailable, this is a critical structural distinction from the unsubstituted parent.

Medicinal Chemistry Structure-Activity Relationship Scaffold Comparison

Differentiation from a Bioactive Diethylsulfamoyl Analog

A closely related analog, GENZ 669178, features a diethylsulfamoyl-thiophene group instead of the dimethylsulfamoyl-phenyl group found in the target compound . While GENZ 669178 is a known inhibitor of MyD88-dependent signaling (IC50 2-10 µM), the target compound’s dimethylsulfamoyl-phenyl motif may confer a distinct kinase selectivity profile, as the size and electronics of the sulfamoyl group and the aryl ring are critical for ATP-binding pocket interactions . No direct comparative data is available.

Chemical Probe Kinase Inhibition Selectivity Profile

Differentiation from a Trifluoromethyl-Phenyl Analog

The patent literature on N-sulfamoyl-N'-arylpiperazines identifies compounds with varying aryl substituents, such as N-[4-(dimethylsulfamoyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (classified in US Patent App. 20050261292), as potential treatments for obesity [1]. While the target compound has a simple phenyl ring, the trifluoromethyl analog has increased lipophilicity (cLogP). No quantitative efficacy or potency data exists in the public domain to compare these two analogs, but their selection over one another in a discovery program would be guided by the divergent physicochemical properties conferred by the phenyl versus trifluoromethylphenyl groups.

Metabolic Disease Lipophilicity Obesity

Appropriate Research Scenarios for N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide


Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration of Sulfamoyl Aryl Substituents

This compound is suitable as a key intermediate or comparator in an SAR study exploring the role of the N,N-dimethylsulfamoyl group on a phenylpiperazine carboxamide scaffold. Its simple phenyl substituent makes it a direct baseline for evaluating the impact of adding substituents to the phenyl ring or modifying the sulfamoyl moiety, as inferred from the divergent activities of related diethylsulfamoyl analogs . Its procurement is justified for building a library of analogs to map the biochemical space around this chemotype.

Development of Selective Carbonic Anhydrase or Kinase Inhibitor Probes

The aryl sulfamoyl group is a well-known zinc- binding group in carbonic anhydrase inhibitors. The target compound can serve as a starting point for developing isoform-selective inhibitors, where the choice of the 4-phenylpiperazine urea directs selectivity away from off-target isoforms. This scenario is supported by the compound's unique structural combination of a terminal phenyl ring and a dimethylsulfamoyl group, which differentiates it from analogs with bulkier or more lipophilic groups that may have a different selectivity profile.

Chemical Probe for Metabolic Disease Target Validation

Given the patent context of N-sulfamoyl-N'-arylpiperazines in obesity and related metabolic conditions, this specific compound can be used as a chemical tool to validate emerging metabolic targets where a balanced lipophilicity profile (conferred by the simple phenyl group) is desirable to minimize off-target liabilities. Its procurement is recommended for research groups investigating the role of the target class in metabolic pathways, based on the preliminary patent landscape analysis [1].

Quote Request

Request a Quote for N-[4-(dimethylsulfamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.